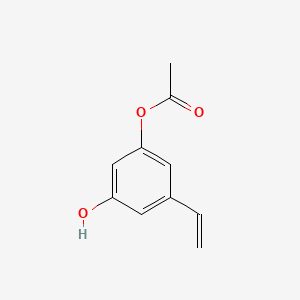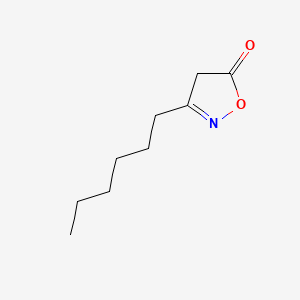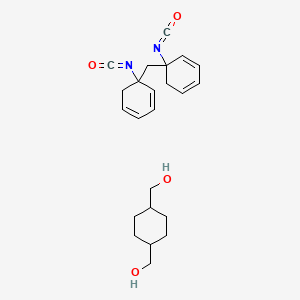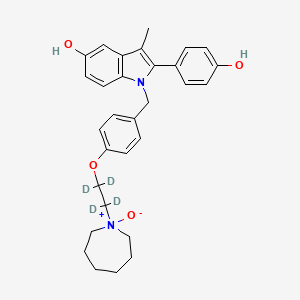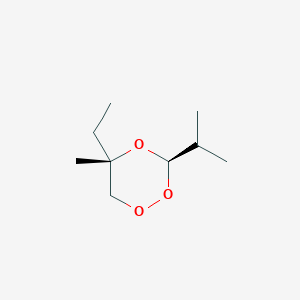
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound commonly known as artemisinin. It is a natural product extracted from the plant Artemisia annua and has been used for centuries in traditional Chinese medicine for the treatment of malaria. Artemisinin is a potent antimalarial agent and has been extensively studied for its therapeutic potential against other diseases.
Mecanismo De Acción
The mechanism of action of artemisinin is still not fully understood. However, it is believed to involve the formation of reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. Artemisinin has also been shown to inhibit the activity of PfATP6, a calcium pump in the Plasmodium falciparum parasite, which is essential for its survival.
Biochemical and Physiological Effects
Artemisinin has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported adverse effects such as gastrointestinal disturbances, dizziness, and headache. Artemisinin has also been shown to induce apoptosis (programmed cell death) in cancer cells and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Artemisinin and its derivatives have several advantages for lab experiments. They have a broad spectrum of activity against parasites and cancer cells, and their low toxicity profile makes them suitable for use in humans. However, the low yield of artemisinin from natural sources and the complex synthesis method make it difficult to obtain large quantities of this compound for research purposes.
Direcciones Futuras
In artemisinin research include the development of new synthesis methods, the investigation of its potential to treat other parasitic diseases, and the identification of new derivatives with improved efficacy and safety profiles.
Métodos De Síntesis
Artemisinin can be extracted from the leaves of Artemisia annua using various methods such as solvent extraction, steam distillation, and supercritical fluid extraction. However, the yield of artemisinin from these methods is low. Therefore, chemical synthesis of artemisinin has been developed to meet the increasing demand for this compound. The most commonly used method for artemisinin synthesis is the acid-catalyzed cyclization of dihydroartemisinic acid, which involves multiple steps and has a low overall yield.
Aplicaciones Científicas De Investigación
Artemisinin has been extensively studied for its therapeutic potential against malaria, cancer, and other diseases. It has been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. Artemisinin and its derivatives have also been investigated for their potential to treat other parasitic diseases such as schistosomiasis and leishmaniasis.
Propiedades
IUPAC Name |
(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKUVOTWLIPDN-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COOC(O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(COO[C@@H](O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

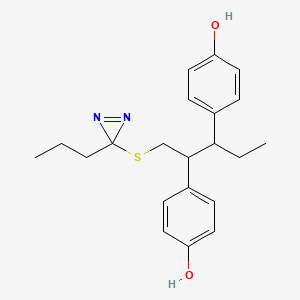

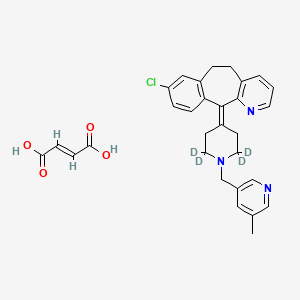
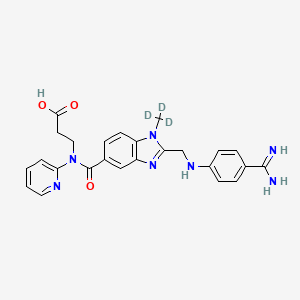
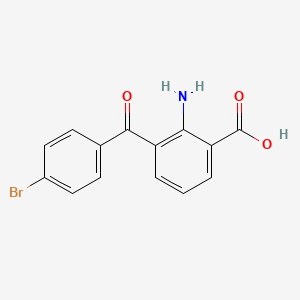
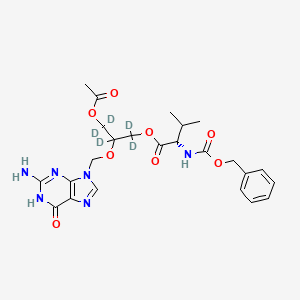
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

